2-(Trifluoromethyl)piperidin-4-one

Description

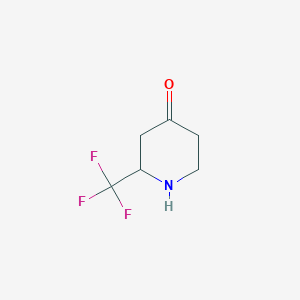

2-(Trifluoromethyl)piperidin-4-one is a six-membered heterocyclic compound featuring a ketone group at the 4-position and a trifluoromethyl (-CF₃) substituent at the 2-position of the piperidine ring. The electron-withdrawing nature of the -CF₃ group significantly influences the compound’s electronic properties, reactivity, and biological interactions. This scaffold is widely utilized in medicinal chemistry due to its versatility in drug design, particularly in the development of anti-inflammatory, antimicrobial, and antiviral agents .

Properties

IUPAC Name |

2-(trifluoromethyl)piperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO/c7-6(8,9)5-3-4(11)1-2-10-5/h5,10H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXQPYFKJWAMSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)piperidin-4-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials such as piperidine and trifluoromethyl ketone.

Reaction Conditions: The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of trifluoromethyl ketone.

Cyclization: The intermediate formed undergoes cyclization to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

Catalysts: Employing catalysts to enhance the reaction rate and yield.

Purification: Implementing purification techniques such as distillation or crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted piperidin-4-one derivatives.

Scientific Research Applications

2-(Trifluoromethyl)piperidin-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)piperidin-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Piperidin-4-one Derivatives

Structural and Electronic Properties

The substituents on the piperidin-4-one ring critically modulate its physicochemical properties. Below is a comparison of key derivatives:

Key Observations :

- The -CF₃ group in this compound increases electrophilicity at the ketone, facilitating reactions such as nucleophilic additions .

- Aryl substituents (e.g., methoxyphenyl) enhance lipophilicity, improving membrane permeability but reducing solubility .

This compound

- Method: Alternative synthesis via coupling of 1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-one with azetidine intermediates under basic conditions .

- Yield: Not explicitly reported, but optimized for scalability in patent literature .

(2R,6R)- and (2R,6S)-2-Methyl-6-(4’-methoxyphenyl)piperidin-4-one

- Method: 6-endo-trig cyclization of (2R,5E)-6-(4’-methoxyphenyl)-2-(Boc-amino)-4-oxohex-5-ene, followed by chromatographic separation.

- Yield : 46% (2R,6R isomer) and 37% (2R,6S isomer) .

N-Substituted-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one

Comparison :

- The 6-endo-trig cyclization (for methyl/methoxyphenyl derivatives) offers stereoselectivity but requires chiral starting materials .

- The trifluoromethyl group’s introduction often demands specialized reagents (e.g., trifluoromethylating agents), increasing synthetic complexity .

Anti-inflammatory Activity

- This compound Derivatives : N-Substituted-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one derivatives (e.g., compounds 22 and 23 ) inhibit LPS-induced TNFα, IL-6, IL-1β, and PGE2 production. Oral bioavailability exceeds that of curcumin .

- Methoxyphenyl Derivatives: Limited direct anti-inflammatory data, but structural analogs (e.g., 1-acetyl-t-3-ethyl derivatives) show antimicrobial activity due to aryl and acetyl groups .

Structural Analogs in Drug Development

- 1-(3-Fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-one: Used in kinase inhibitor synthesis (e.g., SY-5609), highlighting the -CF₃ group’s role in target binding .

Physicochemical and Spectral Data

| Property | This compound | (2R,6R)-2-Methyl-6-(4’-methoxyphenyl)piperidin-4-one | N-Substituted-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one |

|---|---|---|---|

| Molecular Weight | ~195.13 g/mol | 261.34 g/mol | ~450–500 g/mol |

| Melting Point | Not reported | 120–122°C (orange solid) | 150–160°C (crystalline) |

| ¹H NMR (δ, ppm) | -CF₃: ~-60–-70 (¹⁹F NMR) | Aromatic protons: 6.8–7.2; methoxy: 3.8 | Olefinic protons: 7.5–8.2; -CF₃: ~-60–-70 |

| Bioactivity | Intermediate | Antimicrobial | Anti-inflammatory (IC₅₀: 0.5–2 μM for cytokines) |

| Reference |

Biological Activity

2-(Trifluoromethyl)piperidin-4-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group attached to a piperidinone framework. This structural feature enhances its lipophilicity and metabolic stability, which can influence its bioactivity. The compound has been studied for its potential applications in various therapeutic contexts, including anti-inflammatory and anti-tumor activities.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, with findings suggesting its potential as an enzyme inhibitor and therapeutic agent. Below are key areas of biological activity:

- Anti-inflammatory Activity : Similar compounds with trifluoromethyl substitutions have demonstrated the ability to inhibit inflammatory pathways. For instance, a study on trifluoromethyl-substituted piperidones showed that they could reduce inflammation by inhibiting the activation of NF-κB, a critical regulator in inflammatory responses .

- Anti-tumor Activity : Research indicates that derivatives of piperidin-4-one can induce apoptosis in cancer cells. A specific compound with trifluoromethyl substitutions was shown to promote HepG2 cell apoptosis by modulating the expression of Bcl-2 and Bax proteins, which are pivotal in regulating cell death .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may interact with various molecular targets:

- Inhibition of NF-κB : This pathway is crucial for inflammation; compounds that inhibit its activation can potentially mitigate inflammatory diseases.

- Induction of Apoptosis : By influencing apoptotic pathways, this compound may help in the treatment of cancers.

- Enzyme Inhibition : Similar piperidine derivatives have been noted for their ability to inhibit enzymes involved in disease processes.

Comparative Biological Activity

To better understand the effectiveness of this compound, it is useful to compare it with other related compounds:

| Compound Name | CAS Number | Biological Activity | Notable Features |

|---|---|---|---|

| Tert-butyl 4-oxo-2-(4-(trifluoromethyl)phenyl)piperidine | 1245648-32-1 | Potential enzyme inhibitor | Contains a ketone functional group |

| Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones | N/A | Anti-tumor, anti-inflammatory | Induces apoptosis in HepG2 cells |

| 4-Piperidinone derivatives | N/A | Various pharmacological effects | Structural diversity enhances bioactivity |

Case Studies and Research Findings

Several studies have provided insights into the biological activities associated with compounds similar to this compound:

- Hepatoma Cell Apoptosis : A study found that specific trifluoromethyl-substituted piperidones could promote apoptosis in liver cancer cells by regulating key proteins involved in cell survival .

- Inflammatory Response Modulation : Research indicated that these compounds could significantly reduce the release of pro-inflammatory cytokines (e.g., TNF-α and IL-6) from macrophages when stimulated with lipopolysaccharides (LPS) .

- Antibacterial Properties : While not directly related to piperidinones, some related compounds have exhibited antibacterial activity against Gram-positive bacteria, suggesting potential for broader therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.